molecular formula C9H4N2O3 B12856111 4-Cyanoisatoic anhydride

4-Cyanoisatoic anhydride

Cat. No.: B12856111
M. Wt: 188.14 g/mol
InChI Key: ZEUMRWDRAFCHAH-UHFFFAOYSA-N
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Description

4-Cyanoisatoic anhydride is an organic compound with the molecular formula C9H4N2O3 It is a derivative of isatoic anhydride, characterized by the presence of a cyano group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Cyanoisatoic anhydride involves the cyclization of anthranilic acid derivatives. The process typically uses phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .

Industrial Production Methods: Industrial production of this compound often relies on the transformation of phthalic anhydride derivatives. This method involves the reaction of phthalic anhydrides with trimethylsilyl azide, forming intermediates like 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanoisatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Carboxylic acids: From hydrolysis.

    Esters: From alcoholysis.

    Amides: From aminolysis.

Scientific Research Applications

4-Cyanoisatoic anhydride is used in various scientific research applications, including:

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile

InChI

InChI=1S/C9H4N2O3/c10-4-5-1-2-6-7(3-5)11-9(13)14-8(6)12/h1-3H,(H,11,13)

InChI Key

ZEUMRWDRAFCHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)OC2=O

Origin of Product

United States

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